molecular formula C11H15ClN2O2 B8026757 [(3-Chloro-4-nitrophenyl)methyl]diethylamine

[(3-Chloro-4-nitrophenyl)methyl]diethylamine

Cat. No.: B8026757
M. Wt: 242.70 g/mol
InChI Key: QTXXTMIVQAXQLU-UHFFFAOYSA-N
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Description

[(3-Chloro-4-nitrophenyl)methyl]diethylamine is an organic compound that features a chloro and nitro substituent on a benzene ring, with a diethylamine group attached to the benzyl position

Properties

IUPAC Name

N-[(3-chloro-4-nitrophenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-3-13(4-2)8-9-5-6-11(14(15)16)10(12)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXXTMIVQAXQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-4-nitrophenyl)methyl]diethylamine typically involves a multi-step process. One common method starts with the nitration of 3-chlorotoluene to form 3-chloro-4-nitrotoluene. This intermediate is then subjected to a nucleophilic substitution reaction with diethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-4-nitrophenyl)methyl]diethylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The benzyl position can be oxidized to form a benzaldehyde derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Various substituted benzylamines.

    Reduction: [(3-Chloro-4-aminophenyl)methyl]diethylamine.

    Oxidation: [(3-Chloro-4-nitrophenyl)methyl]benzaldehyde.

Scientific Research Applications

[(3-Chloro-4-nitrophenyl)methyl]diethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Chloro-4-nitrophenyl)methyl]diethylamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the diethylamine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

[(3-Chloro-4-nitrophenyl)methyl]diethylamine can be compared with other similar compounds such as:

    [(3-Chloro-4-nitrophenyl)methyl]dimethylamine: Similar structure but with dimethylamine instead of diethylamine.

    [(3-Chloro-4-nitrophenyl)methyl]methylamine: Contains a methylamine group.

    [(3-Chloro-4-nitrophenyl)methyl]ethylamine: Contains an ethylamine group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.

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